2-(4-nitrophenyl)-1-[4-(4-pyridinylmethyl)phenyl]-5,6,7,8-tetrahydro-4(1H)-quinazolinethione
Overview
Description
2-(4-nitrophenyl)-1-[4-(4-pyridinylmethyl)phenyl]-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is a useful research compound. Its molecular formula is C26H22N4O2S and its molecular weight is 454.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.14634713 g/mol and the complexity rating of the compound is 798. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been synthesized through simultaneous double C2/C3 functionalization of the quinoline molecule, demonstrating innovative approaches in organic synthesis (Belyaeva et al., 2018).
- Research on quinazolines includes the development of novel synthesis methods for these compounds, emphasizing their versatility and potential for modification (Ohta et al., 2010).
Biological Applications
- Some novel phenylthiazole and quinazoline derivatives have been synthesized and evaluated for antibacterial activity, highlighting the potential for these compounds to contribute to the development of new antimicrobial agents (Badwaik et al., 2009).
Photophysical Properties
- Excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline based fluorophores have been synthesized, with a study on their photophysical properties. This research indicates potential applications in the development of materials for optical devices and sensors (Padalkar & Sekar, 2014).
Material Science Applications
- Novel porphyrin–quinazoline conjugates have been synthesized via the Diels–Alder reaction, offering insights into the design of complex organic molecules for applications in material science and photodynamic therapy (Tomé et al., 2003).
Optoelectronic Materials
- Quinazoline derivatives are extensively researched for their application in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Incorporation into π-extended conjugated systems enhances their value for the creation of novel optoelectronic materials, demonstrating the broad applicability of these compounds beyond biological systems (Lipunova et al., 2018).
Properties
IUPAC Name |
2-(4-nitrophenyl)-1-[4-(pyridin-4-ylmethyl)phenyl]-5,6,7,8-tetrahydroquinazoline-4-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c31-30(32)22-11-7-20(8-12-22)25-28-26(33)23-3-1-2-4-24(23)29(25)21-9-5-18(6-10-21)17-19-13-15-27-16-14-19/h5-16H,1-4,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYCCIIDUOKKNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2C3=CC=C(C=C3)CC4=CC=NC=C4)C5=CC=C(C=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.